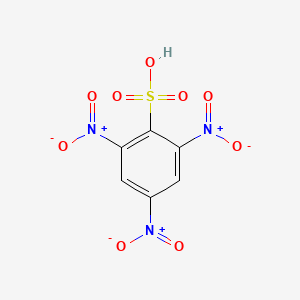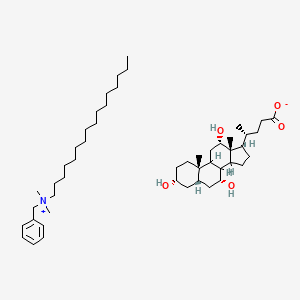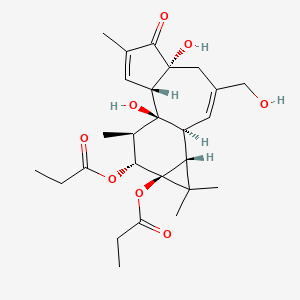
Kobophenol A
Descripción general
Descripción
Kobophenol A is a unique tetrastilbene derived from Carex kobomugi Ohwi (Cyperaceae), showcasing antimicrobial properties. It represents a novel structural class among polyphenolic compounds, emphasizing its importance in chemical research for its distinctive molecular structure and biological activities (Kawabata et al., 1989).
Synthesis Analysis
While the synthesis specific to this compound is not detailed extensively in available literature, related polyphenolic compounds undergo selective reactions involving aryl halides and KOH, facilitated by palladium-catalyzed processes. These methodologies could offer insights into potential synthetic routes for this compound and related compounds, highlighting the relevance of palladium-catalyzed phenol formation and cyclization protocols (Anderson et al., 2006).
Molecular Structure Analysis
This compound's structure was elucidated through comprehensive spectroscopic and chemical property analyses, revealing it as an antimicrobial tetrastilbene. This discovery marked a significant advancement in the understanding of this compound's chemical identity and laid the groundwork for further exploration of its properties and potential applications (Kawabata et al., 1989).
Chemical Reactions and Properties
This compound has been identified as a lead compound for blocking COVID-19, demonstrating its ability to inhibit the binding of the SARS-CoV-2 spike protein to the human ACE2 receptor. This activity is predicated on this compound's chemical structure, underscoring its potential in therapeutic applications against viral infections (Gangadevi et al., 2021). Additionally, the acid-catalyzed epimerization of this compound to Carasinol B has been documented, indicating its chemical reactivity and transformation potential under specific conditions (Cheng et al., 2008).
Physical Properties Analysis
While specific studies on this compound's physical properties are limited, related research on polyphenolic compounds and their behavior, including solubility, adsorption, and volatility, provides a framework for understanding how this compound might behave in various environments. These properties are crucial for determining its suitability and stability in potential applications (Staples et al., 1998).
Chemical Properties Analysis
The protective effects of this compound against nitrosative stress and mitochondrial damage, as observed in SH-SY5Y neuroblastoma cells, illustrate its chemical properties related to antioxidative and cell-protective mechanisms. Such effects are mediated through the modulation of intracellular ROS, calcium ion levels, and mitochondrial transmembrane potential, showcasing this compound's chemical influence on cellular processes (Lee et al., 2007).
Aplicaciones Científicas De Investigación
Neuroprotective Effects
Kobophenol A (Kob A) has demonstrated neuroprotective effects in various studies. One study found that it ameliorated neuronal death induced by the withdrawal of tropic support in SH-SY5Y neuroblastoma cells. Kob A protected against nitrosative/oxidative or mitochondrial damages, inhibiting ROS, intracellular calcium ion level changes, and mitochondrial transmembrane potential alterations in these cells (Lee, Kwak, Kim, & Pyo, 2007).
Osteoblast Proliferation
This compound has been shown to enhance the proliferation of human osteoblast-like cells, potentially useful in treating bone-related diseases like osteoporosis. It stimulated DNA synthesis and cell cycle progression in osteoblast cells, and its action involved the activation of the p38 MAPK pathway (Kwak et al., 2013).
Potential in COVID-19 Treatment
A notable application of this compound is its ability to inhibit the binding of the ACE2 receptor with the Spike RBD domain of SARS-CoV-2. This property makes it a potential lead compound for blocking COVID-19. It inhibited SARS-CoV-2 viral infection in cells and showed promising binding energies in molecular dynamics simulations (Gangadevi et al., 2021).
Metabolic Pathway Insights
Studies on this compound metabolism have revealed the formation of new oxidative metabolites by human intestinal bacteria, such as Klebsiella pneumoniae. This insight is crucial for understanding the metabolic pathway of this compound in humans (Liang, Qian, Cui, & Hu, 2005).
Pharmacokinetics in Rats
Research on the pharmacokinetics of this compound in rats has been conducted to understand its metabolism and potential as a phytoestrogen. This includes studying its metabolites and their effects on cultured osteoblasts (Liang et al., 2005).
Cardioprotective Potential
This compound has shown potential in protecting against cardiac toxicity. It mitigated sodium nitroprusside-induced cardiac H9c2 cell death, possibly through inhibiting JNK and p38 MAP kinase activation and preserving mitochondrial anti-apoptotic proteins like Bcl-2 and Mcl-1 (Lee et al., 2014).
Role in Osteoblast Apoptosis
This compound's influence on apoptosis in human osteoblast-like MG-63 cells has been studied, showing its protective effect against nitric oxide-induced cell death. This involves the regulation of JNK, NF-κB, and AP-1 signaling pathways (Lee, Kwak, Park, & Pyo, 2011).
Mecanismo De Acción
Target of Action
Kobophenol A, a stilbenoid and a tetramer of resveratrol, primarily targets the human angiotensin-converting enzyme 2 (ACE2) receptor and protein kinase C (PKC) . The ACE2 receptor plays a crucial role in the entry of SARS-CoV-2 into cells , while PKC is involved in various cellular functions, including cell growth and differentiation .
Mode of Action
This compound interacts with its targets by blocking the interaction between the ACE2 receptor and the spike receptor binding domain (S1-RBD) of SARS-CoV-2 . It also inhibits the activity of partially purified rat brain PKC . These interactions result in the inhibition of SARS-CoV-2 viral infection in cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ACE2-SARS-CoV-2 S1-RBD interaction pathway . By blocking this interaction, this compound prevents the virus from entering the host cells, thereby inhibiting the infection . The exact downstream effects of this inhibition are still under investigation.
Result of Action
The primary molecular effect of this compound’s action is the disruption of the interaction between the ACE2 receptor and the S1-RBD of SARS-CoV-2 . This disruption inhibits SARS-CoV-2 viral infection in cells . On a cellular level, this compound has been shown to exhibit anti-inflammatory activity by regulating NF-κB nuclear translocation in J774A.1 cells .
Direcciones Futuras
Kobophenol A has been found to have anti-inflammatory effects . It may be a potential candidate for the treatment of inflammatory diseases in the future . Additionally, it has been identified as a potential inhibitor of SARS-CoV-2 binding to cells , suggesting potential applications in the treatment of COVID-19 .
Propiedades
IUPAC Name |
5-[(2S,3R,4S,5S)-4-[(2S,3S)-3-[(2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-2,5-bis(4-hydroxyphenyl)oxolan-3-yl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H44O13/c57-33-9-1-27(2-10-33)53-47(31-17-37(61)21-38(62)18-31)49-43(23-41(65)25-45(49)67-53)52-50-44(24-42(66)26-46(50)68-55(52)29-5-13-35(59)14-6-29)51-48(32-19-39(63)22-40(64)20-32)54(28-3-11-34(58)12-4-28)69-56(51)30-7-15-36(60)16-8-30/h1-26,47-48,51-66H/t47-,48+,51-,52+,53+,54-,55-,56-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUCCLKIJHMTND-LUPMIFTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(C(O2)C3=CC=C(C=C3)O)C4=C5C(C(OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C8C(C(OC8=CC(=C7)O)C9=CC=C(C=C9)O)C1=CC(=CC(=C1)O)O)C1=CC(=CC(=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@H]([C@H]([C@H](O2)C3=CC=C(C=C3)O)C4=C5[C@@H]([C@H](OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C8[C@H]([C@@H](OC8=CC(=C7)O)C9=CC=C(C=C9)O)C1=CC(=CC(=C1)O)O)C1=CC(=CC(=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H44O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00333128 | |
| Record name | Kobophenol A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00333128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
924.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
124027-58-3 | |
| Record name | Kobophenol A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124027-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kobophenol A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00333128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-(2-Chloro-4b,12-difluoro-5-hydroxy-4a,6a,8,8-tetramethyl-4a,4b,5,6,6a,9a,10,10a,10b,11-decahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl)-2-hydroxyethan-1-one](/img/structure/B1208985.png)




